molecular formula C21H13F3N4OS B2697729 2,3,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1795296-64-8

2,3,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Cat. No.: B2697729
CAS No.: 1795296-64-8
M. Wt: 426.42
InChI Key: COYLTFUKMMRLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMPs and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

TFMPs act as a reactant in the preparation of aminopyridines through amination reactions . They are also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

TFMPs are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Potential in Cancer Therapy

One notable area of application for related compounds is in the development of inhibitors targeting specific enzymes or receptors involved in cancer progression. For example, substituted benzamides have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. These compounds, including similar structures to 2,3,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, have demonstrated significant inhibitory activity against VEGFR-2 kinase, showing promise in human lung and colon carcinoma models due to their enzyme kinetics and favorable pharmacokinetic properties (Borzilleri et al., 2006).

Advancements in Heterocyclic Chemistry

The compound and its analogs have also played a pivotal role in advancing heterocyclic chemistry, a foundational aspect of medicinal chemistry. Research has explored the reactions of related trifluoromethyl-containing compounds with nucleophiles, leading to the synthesis of diverse acyclic and heterocyclic N-substituted derivatives. These findings contribute to the broader understanding of nucleophilic substitution reactions and the synthesis of pyridine-based heterocycles, which are crucial in developing new therapeutic agents (Sokolov & Aksinenko, 2010).

Exploration of Oxidative C–H Functionalization

In the realm of organic synthesis, the exploration of oxidative C–H functionalization using related pyridin-2-yl compounds has uncovered new pathways for creating biologically potent molecules. This approach has facilitated the synthesis of N-(pyridin-2-yl)benzo[d]thi­azol-2-amines, highlighting a metal-free strategy that broadens the scope of substrates for synthesizing compounds with potential therapeutic value. The simplicity and efficiency of this method underscore its utility in medicinal chemistry and drug discovery processes (Mariappan et al., 2016).

Synthetic Methodologies and Applications

Further investigations into the synthesis and applications of related benzamide compounds have revealed versatile synthetic methodologies, including the one-pot synthesis approach. This method has been employed to create thiazolepyridine conjugated benzamides, demonstrating efficacy as antibacterial agents. The sustainability, economic viability, and practicality of these synthetic routes highlight the potential of such compounds in developing new antibacterial treatments (Karuna et al., 2021).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2,3,4-trifluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N4OS/c22-16-8-7-15(18(23)19(16)24)20(29)26-13-5-3-12(4-6-13)17-11-30-21(28-17)27-14-2-1-9-25-10-14/h1-11H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYLTFUKMMRLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=C(C(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.